(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
- “(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex heterocyclic compound with a fused pyrroloquinoline core.
- Its structure features an imine (phenylimino) group, an ethyl substituent, and three methyl groups.
- The compound’s intriguing structure suggests potential biological and chemical significance.
Preparation Methods
- Synthetic routes to this compound involve functionalization of quinoxalin-2(1H)-ones via C–H bond activation.
- Recent advances include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
- Industrial production methods may involve solvothermal or hydrothermal synthesis .
Chemical Reactions Analysis
- It undergoes diverse reactions, including oxidation, reduction, and substitution.
- Common reagents include transition metal catalysts, bases, and electrophiles.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Potential ligand for transition metal coordination compounds.
Biology: Investigated for photophysical properties and as a chemoprobe for hydrogen sulfide detection.
Medicine: Cytotoxic activity against breast adenocarcinoma cells.
Industry: Possible applications in catalysis and materials science.
Mechanism of Action
- The exact mechanism remains context-dependent due to its diverse applications.
- In biological systems, it may interact with specific receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoxalin-2(1H)-ones and related heterocycles.
- Notable uniqueness lies in its specific substituents and fused pyrroloquinoline core.
Properties
Molecular Formula |
C22H24N2O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-ethyl-9,11,11-trimethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H24N2O/c1-5-15-11-17-14(2)13-22(3,4)24-20(17)18(12-15)19(21(24)25)23-16-9-7-6-8-10-16/h6-12,14H,5,13H2,1-4H3 |
InChI Key |
ZIBCDVQPZLGYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC=CC=C4)C(=O)N3C(CC2C)(C)C |
Origin of Product |
United States |
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